molecular formula C10H10F3N3S B11746579 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11746579
M. Wt: 261.27 g/mol
InChI Key: QRXJEGZKEBTCIC-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a thiophene ring substituted with a fluorine atom, connected via a methylamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through a methylamine linker. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-chlorothiophen-2-yl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-bromothiophen-2-yl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-methylthiophen-2-yl)methyl]amine

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10F3N3S

Molecular Weight

261.27 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C10H10F3N3S/c11-9-2-1-8(17-9)6-14-5-7-3-4-15-16(7)10(12)13/h1-4,10,14H,5-6H2

InChI Key

QRXJEGZKEBTCIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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